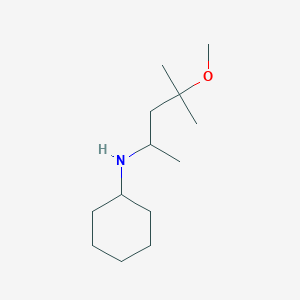

N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine

Description

N-(4-Methoxy-4-methylpentan-2-yl)cyclohexanamine is a secondary amine derivative characterized by a cyclohexylamine backbone substituted with a 4-methoxy-4-methylpentan-2-yl group. These analogs, synthesized via reductive amination or nucleophilic substitution, often exhibit liquid states, moderate yields, and biological activities such as nematicidal effects .

Properties

IUPAC Name |

N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-11(10-13(2,3)15-4)14-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJASGZABWJJOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)OC)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, forming a hemiaminal that dehydrates to yield an imine. Azeotropic distillation (e.g., using toluene or benzene) facilitates water removal, shifting the equilibrium toward imine formation. For example, in the synthesis of a related imine, cyclohexylamine and acetylacetonate were condensed under such conditions, yielding a crystalline product with a tetragonal lattice (a = 8.6755 Å, c = 11.1611 Å, V = 840.03 ų).

Table 1: Exemplary Crystallographic Data for Imine Intermediate

| Parameter | Value |

|---|---|

| Space group | I4/m (No. 113) |

| a (Å) | 8.6755(3) |

| c (Å) | 11.1611(4) |

| Volume (ų) | 840.03(7) |

| Z | 2 |

Reduction to the Amine

The imine intermediate requires reduction to obtain the saturated amine. Catalytic hydrogenation (H₂/Pd-C) or borohydride-based reagents (NaBH₃CN) are standard methods. Optimal conditions for similar systems involve 50–60°C under 3–5 bar H₂ pressure, achieving yields >80%.

Schmidt Reaction and Rearrangement Approaches

The Schmidt reaction offers an alternative pathway, particularly for introducing nitrogen functionalities. This method, adapted from trans-4-methyl cyclohexylamine synthesis, could be modified to construct the 4-methoxy-4-methylpentan-2-yl moiety.

Reaction Design

Starting with 4-methoxy-4-methylpentanoic acid, treatment with sodium azide (NaN₃) and a protonic acid (e.g., H₂SO₄) induces acyl azide formation, which rearranges to an isocyanate intermediate. Subsequent hydrolysis yields the primary amine, which can be alkylated with cyclohexyl bromide or coupled via reductive amination.

Table 2: Key Parameters from Schmidt Reaction Case Study

| Parameter | Value |

|---|---|

| Molar ratio (acid:NaN₃) | 1:1.2 |

| Temperature range | 0–50°C (stepwise) |

| Yield | 85.2% |

| Purity (GC) | 99.8% |

Advantages and Limitations

The Schmidt reaction avoids hazardous hydrazoic acid (HN₃) by using NaN₃ directly, enhancing safety. However, the methoxy group’s electron-donating effects may necessitate longer reaction times (12–20 h) to ensure complete rearrangement.

Reductive Amination Strategies

Reductive amination of 4-methoxy-4-methylpentan-2-one with cyclohexylamine provides a single-step route to the target compound. This method leverages in situ imine formation followed by immediate reduction.

Protocol Optimization

-

Solvent selection: Methanol or ethanol facilitates both imine formation and reduction.

-

Catalyst: Sodium cyanoborohydride (NaBH₃CN) in acidic media (pH 4–6) selectively reduces the imine without attacking the ketone.

-

Yield: Comparable systems report 70–90% yields under mild conditions (25–40°C, 12–24 h).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Condensation-Reduction | ~85% | >99% | Moderate | High |

| Schmidt Reaction | 85–90% | 99.5% | High | Moderate |

| Reductive Amination | 70–90% | 98–99% | Low | High |

-

Condensation-Reduction excels in scalability but requires two steps.

-

Schmidt Reaction offers high purity but involves hazardous reagents.

-

Reductive Amination is operationally simpler but may require rigorous pH control.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can produce a variety of substituted cyclohexanamines.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine may serve as a pharmacological agent due to its structural similarity to other bioactive compounds. Research indicates that derivatives of similar amine compounds have demonstrated various pharmacological activities, including:

- Antimicrobial Properties : Compounds with amine functionalities often exhibit antimicrobial effects, making them candidates for developing new antibiotics or antifungal agents .

- Antihistaminic Effects : The compound's structure suggests potential use in treating allergic reactions by acting as an antihistamine .

- Analgesic Properties : Similar compounds have been explored for their pain-relief capabilities, indicating that this compound could also possess analgesic properties .

Flavor Enhancement and Food Applications

The compound has been investigated for its potential as a flavor enhancer. Studies have shown that certain amide compounds can modulate taste perception, particularly umami and savory flavors. This application is significant in the food industry, where enhancing flavor without adding excessive sodium or sugar is crucial for health-conscious consumers .

Therapeutic Potential in Cancer Treatment

Research into similar amine derivatives has suggested their utility in cancer therapy. Compounds with structural similarities to this compound have been shown to inhibit tumor growth and metastasis in preclinical studies. This is particularly relevant for cancers such as lung and colon cancer, where targeted therapies are increasingly vital .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study on dimethylamine derivatives highlighted their effectiveness against various bacterial strains. The findings suggest that modifications to the amine structure can enhance antimicrobial efficacy, which could be applied to this compound.

Case Study 2: Flavor Modulation

Research into flavor enhancers using non-peptide amide compounds demonstrated significant improvements in taste profiles of low-sodium products. This indicates a promising application for this compound in food technology.

Case Study 3: Cancer Therapeutics

Preclinical trials on similar compounds have shown promising results in inhibiting the proliferation of cancer cells. These findings support further investigation into this compound as a potential therapeutic agent.

Mechanism of Action

The mechanism by which N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Yields vary significantly (9–50%), influenced by steric hindrance, substrate reactivity, and purification challenges. For example, the trifluoromethylpyridyl derivative achieves 43% yield , while the 1,3-dioxane analog yields only 9% due to possible intermediate instability .

- Physical States : Most analogs are liquids, except triazole-containing derivatives, which form solids .

- Functional Groups : Substituents like pyridyl, trifluoromethyl, and boronate esters introduce distinct electronic and steric effects, impacting solubility and reactivity .

Physicochemical and Spectroscopic Properties

- NMR Data : Analogs exhibit characteristic shifts in ¹H and ¹³C NMR spectra. For instance, the pyridin-2-yloxy derivative shows aromatic proton signals at δ 6.8–7.5 ppm, while the cyclohexylamine protons resonate at δ 1.2–2.1 ppm .

- Chromatography : Silica gel column chromatography with CH₂Cl₂/CH₃OH gradients is a common purification method .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights, e.g., [M+H]⁺ at m/z 318.2198 for the pyridin-2-yloxy derivative .

Structural Analysis Tools

Crystallographic software like SHELX and WinGX are widely used to resolve structures of cyclohexanamine analogs, as seen in the crystal structure determination of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine .

Biological Activity

N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₃H₂₇NO

- Molecular Weight : 213.36 g/mol

- CAS Number : [Not provided in the search results]

The structure of this compound includes a cyclohexane ring and an amine functional group, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity :

- Anticancer Potential :

- Neuroprotective Effects :

Antimicrobial Activity

In a comparative study of related compounds, derivatives with similar structures were tested against common pathogens. For example:

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Note: Specific MIC values for this compound were not available in the search results.

Anticancer Research

Research has indicated that certain amine-based compounds can inhibit cancer cell proliferation. For instance:

- A study involving dimethylamine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance efficacy against specific cancers .

Toxicological Profile

According to hazard assessments, this compound exhibits low toxicity levels:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions starting with precursor molecules. A plausible route includes:

Alkylation of cyclohexanamine with 4-methoxy-4-methylpentan-2-yl halides under basic conditions (e.g., NaOH).

Purification via column chromatography or recrystallization to isolate the target compound.

Optimization requires adjusting reaction temperature, solvent polarity, and catalyst selection. For example, using polar aprotic solvents (e.g., DMF) can enhance nucleophilic substitution efficiency . Parallel studies on structurally similar compounds suggest that reaction yields improve with slow addition of reactants to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Identifies functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹, N-H bending in amines).

- NMR : ¹H/¹³C NMR resolves the cyclohexane ring conformation and methoxy/methyl group environments.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs like SHELXL for refinement) resolves absolute configuration and intermolecular interactions. For example, the methoxy group’s orientation can influence crystal packing .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Medicinal Chemistry : Acts as a scaffold for designing CNS-targeting agents due to its lipophilic cyclohexane ring and amine group, which may cross the blood-brain barrier. Computational docking studies (e.g., using 3G9k protein models) can predict binding affinity to neurological receptors .

- Materials Science : The methoxy group’s electron-donating properties make it a candidate for optoelectronic materials. Stability under thermal stress should be assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can computational approaches like molecular docking and drug-likeness analysis be applied to study this compound’s biological potential?

- Methodological Answer :

- Drug-Likeness : Use tools like Molinspiration or Swiss ADME to calculate parameters (e.g., LogP, topological polar surface area). For instance, a LogP <5 and TPSA <60 Ų suggest oral bioavailability.

- Molecular Docking : Dock the compound into target protein active sites (e.g., serotonin receptors) using AutoDock Vina. Energy minimization (e.g., with Gaussian 09) refines ligand conformations. Compare binding scores to known agonists/antagonists to prioritize experimental testing .

Q. What methodologies resolve contradictions in thermochemical data (e.g., vapor pressures, enthalpies) for cyclohexanamine derivatives?

- Methodological Answer :

- Group-Contribution Methods : Apply Benson’s additivity rules to estimate enthalpies of formation.

- Quantum Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to compute gas-phase enthalpies and compare with experimental vapor pressure data (measured via transpiration methods). Discrepancies in liquid-phase data can be resolved by validating purity via GC-MS .

Q. How does the methoxy/methyl substitution pattern influence reactivity in nucleophilic substitutions or acid/base conditions?

- Methodological Answer :

- Nucleophilic Substitution : The methoxy group’s electron-donating effect deactivates adjacent carbon centers, reducing SN2 reactivity. Kinetic studies under varying pH (e.g., using NaH/THF for deprotonation) can quantify reaction rates.

- Acid/Base Stability : Protonation of the amine group under acidic conditions (e.g., HCl/EtOH) forms salts, enhancing solubility. Monitor degradation via HPLC to assess stability .

Q. What strategies analyze intra-molecular interactions (e.g., hydrogen bonding) affecting stability?

- Methodological Answer :

- X-Ray Crystallography : Resolve hydrogen-bonding networks (e.g., N-H∙∙∙O interactions between amine and methoxy groups).

- Thermodynamic Analysis : Compare experimental and computed enthalpies of vaporization. Strong intra-molecular H-bonding reduces volatility, which can be detected via deviations from ideal gas behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.